molecular formula C18H20ClFN2O2 B4455927 2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one

2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one

Cat. No.: B4455927
M. Wt: 350.8 g/mol
InChI Key: MWWDFGBYNGDKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of oxazole rings as a key step. For instance, the synthesis may start from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, leading to the target compound with an overall yield of 32% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-1-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2/c1-11(2)15-10-17(24-21-15)16-4-3-7-22(16)18(23)8-12-5-6-13(20)9-14(12)19/h5-6,9-11,16H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWDFGBYNGDKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2C(=O)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Reactant of Route 4
2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one
Reactant of Route 6
2-(2-Chloro-4-fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.